molecular formula C16H14N2O3 B2678226 7-methoxy-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide CAS No. 951961-82-3

7-methoxy-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide

Cat. No.: B2678226
CAS No.: 951961-82-3
M. Wt: 282.299
InChI Key: AXTGTWYRQIFRBS-UHFFFAOYSA-N
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Description

The compound 7-methoxy-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide is a synthetic benzofuran derivative of significant interest in medicinal chemistry and drug discovery. Benzofuran serves as a privileged scaffold in the design of novel therapeutic agents, with derivatives demonstrating a wide spectrum of pharmacological activities . This specific carboxamide is positioned as a key intermediate for researchers exploring structure-activity relationships (SAR), particularly in oncology. Benzofuran derivatives have shown promising anti-cancer properties by targeting various mechanisms, such as inhibiting mutant epidermal growth factor receptor (EGFR) in non-small-cell lung cancer (NSCLC) and inducing apoptosis in diverse human cancer cell lines . The structural motif of linking a benzofuran core to a pyridinylmethyl group via a carboxamide bridge is a common strategy to develop potent small-molecule inhibitors . Furthermore, the benzofuran scaffold is extensively investigated for its antimicrobial potential. Analogs have been developed as DNA gyrase B inhibitors for Mycobacterium tuberculosis and demonstrate activity against a range of gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The presence of the methoxy and carboxamide functional groups in this compound provides a versatile template for further chemical modification, allowing researchers to optimize potency, selectivity, and pharmacokinetic properties for various biological targets. This product is intended for research applications only.

Properties

IUPAC Name

7-methoxy-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-20-13-6-2-5-12-8-14(21-15(12)13)16(19)18-10-11-4-3-7-17-9-11/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTGTWYRQIFRBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, such as the cyclization of o-hydroxyaryl ketones with aldehydes or the oxidative cyclization of o-alkynylphenols.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Attachment of the Pyridin-3-ylmethyl Group: This step involves the nucleophilic substitution reaction where the pyridin-3-ylmethyl group is introduced using pyridin-3-ylmethyl halides in the presence of a base.

    Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the benzofuran derivative with an appropriate amine or ammonia in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of 7-methoxy-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used in the presence of catalysts like iron(III) chloride.

Major Products

    Oxidation: Hydroxylated benzofuran derivatives.

    Reduction: Aminated benzofuran derivatives.

    Substitution: Halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammatory diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-methoxy-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

Below is a comparative analysis of structurally related benzofuran-2-carboxamide derivatives:

Table 1: Structural and Functional Comparison

Compound Name & Source Substituent on Amide Nitrogen Molecular Formula Molecular Weight (g/mol) Key Bioactivity
Target Compound Pyridin-3-ylmethyl C₁₆H₁₄N₂O₃* ~282.32 (calculated) Hypothesized HDAC inhibition
C8 () 4-Sulfamoylphenylmethyl C₁₇H₁₅N₂O₅S ~383.38 (calculated) Class I HDAC inhibition
BI57631 () 3-Methyl-1-phenyl-1H-pyrazol-5-yl C₂₀H₁₇N₃O₃ 347.37 Research use (activity unspecified)
BJ07726 () Pyridin-3-yl C₁₅H₁₂N₂O₃ 268.27 Not reported
Antioxidant Derivatives () Substituted phenyl Variable Variable Antioxidant (IC₅₀: 10–50 μM)

*Derived from structural analysis; explicit data unavailable in provided evidence.

(a) HDAC Inhibition: Target Compound vs. C8
  • C8 (7-Methoxy-N-(4-sulfamoylphenylmethyl)-1-benzofuran-2-carboxamide):
    • Acts as a pan-inhibitor of Class I HDACs (HDAC1, 2, 3, 8) via:
  • Hydrogen bonding with catalytic residues (e.g., HIS140, ASP264 in HDAC1) .
  • Hydrophobic interactions with residues like PHE150 (HDAC1) and PHE208 (HDAC8) .
  • Coordination with Zn²⁺ at the active site (average distance: 2 Å) .

    • The sulfamoyl group enhances polar interactions, contributing to broad-spectrum activity .
  • Target Compound:

    • The pyridin-3-ylmethyl substituent lacks the sulfamoyl group’s hydrogen-bonding capacity but may engage in:
  • π-π stacking with aromatic residues (e.g., PHE150 in HDAC1).
  • Moderate hydrogen bonding via the pyridine nitrogen.
    • Predicted to exhibit narrower HDAC selectivity due to reduced polar interactions .
(b) Antioxidant Activity: Comparison with Phenyl Derivatives
  • Derivatives with electron-donating substituents (e.g., -OCH₃, -OH) on the phenyl ring show enhanced antioxidant capacity (IC₅₀: 10–25 μM) .
  • The target compound’s 7-methoxy group likely contributes similarly, but its pyridin-3-ylmethyl group may reduce cellular uptake compared to phenyl analogs .

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Properties

Parameter Target Compound C8 () BI57631 ()
LogP ~2.1 (moderate lipophilicity) ~1.3 (higher polarity) ~3.5 (high lipophilicity)
Solubility Moderate (pyridine moiety) High (sulfonamide group) Low (bulky pyrazole substituent)
Metabolic Stability Likely susceptible to oxidation Stable (sulfonamide resistance) Variable (pyrazole metabolism)

Research Implications and Gaps

  • C8 ’s robust binding to Class I HDACs highlights the importance of sulfonamide groups in enzyme inhibition .
  • Structural data from the Cambridge Structural Database () could clarify conformational differences impacting bioactivity.

Biological Activity

7-Methoxy-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide is a synthetic organic compound belonging to the class of benzofuran derivatives. This compound has garnered interest in various fields due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 7-methoxy-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide is C16H16N2O3C_{16}H_{16}N_{2}O_{3}, with a molecular weight of 284.31 g/mol. The structure features a methoxy group at the 7th position, a pyridin-3-ylmethyl group attached to the nitrogen atom, and a carboxamide group at the 2nd position of the benzofuran ring.

PropertyValue
Molecular FormulaC₁₆H₁₆N₂O₃
Molecular Weight284.31 g/mol
CAS Number1396852-40-6

The biological activity of 7-methoxy-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide is attributed to its interaction with specific molecular targets and pathways:

  • Molecular Targets : The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
  • Pathways Involved : It can influence various signaling pathways related to cell proliferation, apoptosis, and inflammation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to suppress cell viability in various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell migration.

  • Cell Viability Studies : In vitro assays demonstrated that treatment with varying concentrations of the compound led to significant reductions in cell viability in cancer cell lines.
    • IC₅₀ Values : The IC₅₀ value for Huh7 cells was found to be approximately 48.22 μM after 24 hours and 38.15 μM after 48 hours of exposure .
  • Mechanisms of Action :
    • The compound was observed to downregulate p53 expression, which is crucial in regulating the cell cycle and apoptosis.
    • It also inhibited the expression of integrin α7 and the downstream signaling pathways involving FAK/AKT, which are associated with metastasis in hepatocellular carcinoma (HCC) cells .

Anti-Metastatic Effects

The compound exhibited significant anti-metastatic properties by inhibiting epithelial-mesenchymal transition (EMT) markers such as vimentin and MMP9 in Huh7 cells. This suggests its potential as a therapeutic agent in preventing cancer metastasis.

  • Inhibition of Migration : Scratch motility assays indicated that non-cytotoxic concentrations significantly inhibited wound closure in Huh7 cells .

Antimicrobial Activity

Benzofuran derivatives are known for their antimicrobial properties. Preliminary studies suggest that 7-methoxy-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide may possess activity against various microbial strains, although specific data on this compound's efficacy is limited.

Case Studies

Several case studies have explored the biological effects of similar benzofuran derivatives:

  • Study on Hepatocellular Carcinoma : A study demonstrated that benzofuran derivatives could effectively inhibit HCC cell proliferation and migration by targeting specific signaling pathways associated with cancer progression .
  • Antimicrobial Efficacy : Research on related compounds indicates promising antimicrobial activities against both Gram-positive and Gram-negative bacteria, suggesting potential applications for infection control .

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